molecular formula C16H14FN B8547444 1h-Indole,3-(4-fluorophenyl)-2,5-dimethyl-

1h-Indole,3-(4-fluorophenyl)-2,5-dimethyl-

Cat. No. B8547444
M. Wt: 239.29 g/mol
InChI Key: HFXMDBRHZIAKMX-UHFFFAOYSA-N
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Patent
US05393761

Procedure details

The crude hydrazone (100 g), ethanol (700 ml) and conc. aqueous H2SO4 (40 ml) were refluxed for 18 h. After cooling to room temperature water (0.5 l) was added. The thus obtained mixture was extracted with (2×700 ml) ethyl acetate and the combined organic phases were washed with brine, dried and the solvents were evaporated in vacuo. This afforded the title compound, which was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:4) and crystallized from heptane. Yield: 75.5 g, mp:124°-128° C. In a corresponding manner the following indole derivative was prepared: 5-Chloro-3-phenyl-2-methyl-1H-indole 24b, (oil).
Name
hydrazone
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1N[N:8]=[C:9]([CH2:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[CH3:10].[CH2:20](O)[CH3:21].OS(O)(=O)=O>O>[CH3:10][C:9]1[NH:8][C:11]2[C:12]([C:11]=1[C:12]1[CH:13]=[CH:14][C:15]([F:18])=[CH:16][CH:17]=1)=[CH:13][C:20]([CH3:21])=[CH:10][CH:9]=2

Inputs

Step One
Name
hydrazone
Quantity
100 g
Type
reactant
Smiles
C1(=C(C=CC=C1)NN=C(C)CC1=CC=C(C=C1)F)C
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The thus obtained mixture was extracted with (2×700 ml) ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=C(C=C2C1C1=CC=C(C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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